molecular formula C8H10O2 B7808938 4-(1-Hydroxyethyl)phenol CAS No. 166164-76-7

4-(1-Hydroxyethyl)phenol

Cat. No.: B7808938
CAS No.: 166164-76-7
M. Wt: 138.16 g/mol
InChI Key: PMRFBLQVGJNGLU-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)phenol, also known as 1-(4-Hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound features a phenol group substituted with a 1-hydroxyethyl moiety, making it a derivative of benzyl alcohol . Its physical characteristics include a melting point of 132-133 °C and a boiling point of 270.6°C at 760 mmHg . As a phenolic compound, it shares structural features with a broad class of molecules known for their diverse chemical and biological properties, particularly their activity as antioxidants . The antioxidant mechanism common to phenols involves the donation of a proton (H+) from the hydroxyl group to free radicals, forming a stabilized phenoxyl radical and neutralizing the reactive species . This compound serves as a versatile building block and intermediate in organic synthesis and chemical research. It is offered as an industrial-grade product with a typical purity of 95% . Safe handling procedures must be followed: use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid the formation of dust and aerosols . Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-hydroxyethyl)phenol
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InChI

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMRFBLQVGJNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

166164-76-7
Record name Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID30862911
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid
Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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CAS No.

2380-91-8
Record name 1-(4-Hydroxyphenyl)ethanol
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Record name Benzenemethanol, 4-hydroxy-alpha-methyl-
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Record name Benzenemethanol, 4-hydroxy-.alpha.-methyl-
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Record name 4-hydroxy-α-methylbenzyl alcohol
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Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis Strategies

The selective transformation of functional groups is a cornerstone of modern organic synthesis. For 4-(1-Hydroxyethyl)phenol (B1202299), the primary challenge lies in the selective reduction of the keto group of 4-acetylphenol without affecting the aromatic ring or the phenolic hydroxyl group.

Catalytic Reduction of 4-Acetylphenol

The catalytic reduction of the carbonyl group in 4-acetylphenol is a direct and widely used method to produce this compound. This transformation relies on hydride-donating reagents, with sodium borohydride (B1222165) and lithium aluminum hydride being the most common. The choice of reagent dictates the reaction conditions and the selectivity of the reduction.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com Its reaction with 4-acetylphenol is a common laboratory-scale synthesis of this compound.

The key advantage of NaBH₄ is its chemoselectivity; it readily reduces the ketone functionality while being unreactive towards less reactive carbonyl groups such as esters and amides under standard conditions. masterorganicchemistry.com This selectivity is crucial when other functional groups are present in the molecule. The reduction is typically performed in protic solvents like methanol (B129727) or ethanol. numberanalytics.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-acetylphenol. This is followed by a protonation step, usually from the solvent, to yield the final alcohol product. youtube.com

Reaction conditions are generally mild, often conducted at temperatures ranging from 0 °C to room temperature, which helps to minimize side reactions. numberanalytics.com

ParameterConditionRationale / Notes
Reagent Sodium Borohydride (NaBH₄)Mild and chemoselective for aldehydes/ketones. masterorganicchemistry.com
Precursor 4-AcetylphenolThe ketone is selectively reduced to a secondary alcohol.
Solvent Methanol, EthanolProtic solvents that also serve as the proton source. masterorganicchemistry.comnumberanalytics.com
Temperature 0 °C to Room TemperatureMild conditions prevent side reactions. numberanalytics.com
Outcome High yield of this compoundCreates a racemic mixture unless a chiral catalyst is used. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent compared to NaBH₄. libretexts.orgmasterorganicchemistry.com It can reduce a wider array of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. masterorganicchemistry.com While it effectively reduces 4-acetylphenol to this compound, its high reactivity necessitates more stringent reaction conditions. smolecule.comnumberanalytics.com

Due to its violent reaction with water and other protic solvents, LiAlH₄ reductions must be carried out in anhydrous (dry) aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The reaction typically involves an initial reduction step followed by a careful aqueous workup to quench the excess hydride reagent and protonate the resulting alkoxide intermediate. libretexts.org

The lower selectivity of LiAlH₄ means it is generally used when the substrate contains no other reducible functional groups or when a very strong reducing agent is required. For the specific conversion of 4-acetylphenol, the milder NaBH₄ is often preferred for its convenience and safety. masterorganicchemistry.com

ParameterConditionRationale / Notes
Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful, non-selective reducing agent. libretexts.orgmasterorganicchemistry.com
Precursor 4-AcetylphenolEffective reduction of the ketone group.
Solvent Anhydrous Diethyl Ether, THFAprotic solvent is required to prevent reaction with the reagent. numberanalytics.com
Workup Aqueous AcidNecessary to neutralize the reagent and protonate the product. libretexts.org
Selectivity LowReduces most carbonyl-containing functional groups. masterorganicchemistry.com

Microbial Biotransformation Pathways

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often providing high stereo- and regioselectivity under mild conditions. The production of this compound from its precursors can be achieved through the metabolic action of various microorganisms.

Certain bacterial strains, including Peribacillus simplex (formerly Bacillus simplex), are known to be involved in the metabolism of phenolic compounds. vulcanchem.comnih.gov Research has identified this compound as a degradation product during the bacterial metabolism of phenol (B47542) and catechol, where it is formed via the condensation of acetaldehyde. While this represents a biodegradation pathway, it underscores the capability of Bacillus species to produce the target compound. Bacillus species are noted for their wide distribution and biotechnological potential in biotransformation and the production of useful enzymes. nih.gov The use of whole-cell biocatalysts from the Bacillus genus for the asymmetric reduction of ketones to produce valuable chiral alcohols is an area of active research. nih.gov

The direct, enantioselective reduction of 4-acetylphenol (also known as 4'-hydroxyacetophenone) is efficiently carried out using isolated enzymes or whole-cell biocatalysts. researchgate.net This method is particularly valuable for producing specific enantiomers (either (R) or (S)) of this compound, which are important chiral building blocks.

Alcohol dehydrogenases (ADHs) are key enzymes in this process. Research has shown that (R)- and (S)-specific alcohol dehydrogenases can effectively reduce 4'-hydroxyacetophenone (B195518) without the need to protect the phenolic hydroxyl group. researchgate.net Different microorganisms have been identified as effective biocatalysts. For example, a Rhodococcus strain was found to reduce para-acetylphenol to S-(-)-1-(para-hydroxyphenyl)ethanol under anaerobic conditions. researchgate.net The optimal conditions for this reduction were identified as pH 7 and a temperature range of 35-45 °C. researchgate.net

Similarly, baker's yeast has been used for the enzymatic reduction of 4-hydroxyacetophenone. usm.my These biotransformations are typically conducted in aqueous buffer solutions, sometimes with a co-solvent to improve substrate solubility.

BiocatalystPrecursorProductKey Findings
Rhodococcus pyridinivorans4-AcetylphenolS-(-)-1-(4-hydroxyphenyl)ethanolOptimal pH 7; Optimal temperature 35-45°C; Highly enantioselective. researchgate.net
Phenolic Acid Decarboxylase (from Bacillus amyloliquefaciens)p-Vinylphenol(S)-4-(1-hydroxyethyl)-phenolAchieved 64% conversion and 53% enantiomeric excess (e.e.). google.com
Baker's Yeast4-HydroxyacetophenoneThis compoundDemonstrates the feasibility of using common, inexpensive biocatalysts. usm.my
Galactomyces candidus GZ1Acetophenone (B1666503) (model substrate)(R)-1-phenylethanolAchieved 99% conversion and >99.9% e.e. under optimized conditions (pH 7.0, 25°C). researchgate.net
Multienzyme One-Pot Cascade Systems for Stereoselective Hydroxyethyl (B10761427) Functionalization

A pivotal innovation in this field is the rational redesign of ferulic acid decarboxylase (FDC) from Enterobacter sp. to function as a highly efficient vinylphenol hydratase. acs.orgnih.gov The wild-type FDC enzyme exhibits a promiscuous ability to hydrate (B1144303) 4-vinylphenols, but this activity is significantly enhanced in its redesigned form, referred to as the FDC* mutant. nih.gov

The redesign involved replacing a neutral valine residue in the active site with a carboxylate residue (glutamic acid or aspartic acid). acs.org This substitution introduces a catalytic base for the activation of water, completely eliminating the need for bicarbonate, which was previously required as a proton relay cofactor for the wild-type enzyme's hydratase activity. acs.orgnih.gov This modification not only boosts the hydration of 4-vinylphenols but also simplifies the reaction setup, making it more amenable for integration into multienzyme cascades. nih.gov These rationally designed hydratases have been shown to perform the (S)-selective addition of water to various substituted vinylphenols with high conversion rates and stereoselectivities. nih.gov

A major challenge in using vinylphenols as substrates is their instability and propensity for polymerization. acs.orgnih.gov To circumvent this issue, the redesigned vinylphenol hydratase (FDC*) has been integrated into a one-pot cascade that begins with stable and readily available coumaric acid derivatives. acs.orgnih.gov

In this two-step cascade, a wild-type ferulic acid decarboxylase (FDC) first catalyzes the decarboxylation of a substituted coumaric acid to its corresponding vinylphenol derivative. nih.govnih.gov This intermediate is then immediately hydrated by the redesigned FDC* mutant in the same pot to yield the desired chiral benzylic alcohol. nih.gov This approach avoids the isolation of the unstable vinylphenol intermediate. nih.gov For example, a time study using 3-chlorocoumaric acid showed its complete consumption within 17 minutes, leading to 94% conversion to the enantiomerically pure alcohol product after 2 hours. nih.gov

This concept has been further extended into a four-enzyme cascade that starts from simple phenols. acs.orgnih.gov This more complex system involves a formal hydroxyethylation of phenols using pyruvate (B1213749) as a cosubstrate, with carbon dioxide as the only side product, and does not require costly redox cofactors. nih.gov Although all tested phenols were converted, the efficiency can be slightly lower than the two-step cascade due to non-optimal pH conditions required to accommodate all four enzymes. nih.gov

Table 1: Two-Enzyme Decarboxylation/Hydration Cascade with Coumaric Acid Derivatives

Substrate (Coumaric Acid Derivative)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
p-Coumaric acid>9996(S)
3-Chloro-4-hydroxycinnamic acid>9997(S)
3-Fluoro-4-hydroxycinnamic acid9896(S)
3-Bromo-4-hydroxycinnamic acid>9996(S)

Data sourced from Payer et al. (2018). acs.orgnih.gov

Catalyzed Water Addition to p-Vinylphenol

The direct hydration of the C=C double bond of p-vinylphenol is a straightforward method for producing this compound. google.com This reaction represents an atom-efficient addition of water across the alkene. Phenolic acid decarboxylases, particularly from Lactobacillus plantarum and Bacillus amyloliquefaciens, have been found to exhibit a promiscuous catalytic hydratase activity. google.com When applied to p-vinylphenol in a carbonate buffer, these enzymes can yield (S)-4-(1-hydroxyethyl)-phenol with good conversions, although enantiomeric excess can be moderate. google.com For instance, using the decarboxylase from Lactobacillus plantarum resulted in 82% conversion and 43% e.e., while the enzyme from Bacillus amyloliquefaciens gave 64% conversion and 53% e.e. google.com The reaction is influenced by the choice of bicarbonate source, with potassium bicarbonate often providing the best results. google.com

Stereoselective and Enantioselective Synthesis

The production of specific enantiomers of this compound is crucial for applications where chirality is important. Asymmetric synthesis methods are employed to achieve high enantiomeric purity.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. organic-chemistry.org For the synthesis of this compound, this involves the reduction of the precursor ketone, 4-hydroxyacetophenone. The process typically utilizes a transition metal complex with a chiral ligand as the catalyst and a simple hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture. organic-chemistry.org

Ruthenium(II) complexes are among the most effective catalysts for this transformation. mdpi.com For example, Ru-TsDPEN catalysts immobilized on silica (B1680970) gel have demonstrated excellent enantioselectivities (up to >99% e.e.) and high reactivity for the ATH of various aromatic ketones in water, presenting an environmentally friendly approach. The efficiency of the catalyst system is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. mdpi.com

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Ketone SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
AcetophenoneSilica gel supported Ru-TsDPEN in water~99962
3'-MethoxyacetophenoneSilica gel supported Ru-TsDPEN in water~99962
4'-MethoxyacetophenoneSilica gel supported Ru-TsDPEN in water~99963
4'-ChloroacetophenoneSilica gel supported Ru-TsDPEN in water~99962

Data shows representative results for ATH of various acetophenone derivatives under optimized conditions.

While the primary focus is the 4-isomer, the synthesis of (R)-3-(1-Hydroxyethyl)phenol serves as an excellent, well-documented example of asymmetric transfer hydrogenation for producing chiral hydroxyethylphenols. This compound is a key intermediate in the synthesis of Rivastigmine, a drug used in the treatment of Alzheimer's disease. google.comresearchgate.net

The synthesis is achieved through the asymmetric catalytic reduction of 3-hydroxyacetophenone. researchgate.net The transfer hydrogenation process can yield the (R)-alcohol with very high enantiomeric purity, often exceeding 99% enantiomeric excess. google.comresearchgate.net For example, a preparative scale reaction using a specific biocatalyst for the reduction of 3'-hydroxyacetophenone (B363920) resulted in (R)-1-(3'-hydroxyphenyl)ethanol with an isolated yield of 53% and an enantiomeric excess greater than 99.9%. researchgate.net This demonstrates the power of transfer hydrogenation to deliver highly pure chiral building blocks for pharmaceutical manufacturing. google.com

Asymmetric Catalytic Reduction using Transfer Hydrogenation
Enantiomeric Excess and Chiral HPLC Analysis

The determination of the enantiomeric purity of this compound is crucial following asymmetric synthesis. The primary technique for quantifying the enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC). nih.gov This method relies on the differential interaction of the two enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)phenol, with a chiral stationary phase (CSP), leading to their separation and distinct elution times.

The enantiomeric distribution of chiral benzylic alcohols like this compound is typically analyzed by direct HPLC using columns with polysaccharide-derived or cyclodextrin-derived CSPs. researchgate.net Polysaccharide-based columns, such as those from the Daicel CHIRALPAK® series, are frequently employed. researchgate.net The mobile phase commonly consists of a mixture of n-heptane or n-hexane and an alcohol, such as isopropanol, to achieve optimal separation. researchgate.net For instance, the analysis for (S)-4-(1-hydroxyethyl)-phenol has been performed using a mobile phase of n-heptane/i-propanol (90:10). The specific conditions, including the exact column, mobile phase composition, flow rate, and detection wavelength, are optimized to ensure baseline separation of the enantiomers, allowing for accurate quantification of the area under each peak to calculate the enantiomeric excess. researchgate.net

Table 1: Representative Chiral HPLC Conditions for this compound Enantiomers

ParameterConditionSource
Stationary Phase Polysaccharide-derived (e.g., Chiralpak IA) researchgate.net
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) researchgate.net
Detection UV, 254 nm researchgate.net
Column Temp. 25 °C researchgate.net
Flow Rate 1.2 mL/min researchgate.net
Chiral Aryl Iodide Catalysis in Enantioconvergent Benzylic Hydroxylation

A sophisticated method for the asymmetric synthesis of this compound involves an enantioconvergent benzylic hydroxylation reaction utilizing a chiral aryl iodide catalyst. semanticscholar.orgnih.gov This strategy enables the rapid synthesis of chiral benzylic alcohols with high yields and stereocontrol. semanticscholar.org In a notable example, (R)-4-(1-hydroxyethyl)phenol was synthesized through this methodology. semanticscholar.org

The process employs a unique cascade activation mechanism where the chiral aryl iodide catalyst serves a dual purpose. semanticscholar.org Initially, the catalyst acts as a precursor to a brominating agent, which performs a non-stereoselective radical bromination of the benzylic C-H bond of the starting material, 4-ethylphenol (B45693). Subsequently, the same aryl iodide catalyst functions as a chiral ligand in a copper-catalyzed enantioconvergent substitution reaction, converting the racemic benzylic bromide intermediate into a single, enantioenriched alcohol product. semanticscholar.org This represents a powerful transformation that combines C-H activation with asymmetric catalysis. semanticscholar.org

Derivatization and Functionalization Reactions

Oxidation Reactions

The secondary alcohol functional group of this compound can be readily oxidized to the corresponding ketone, 4-acetylphenol (also known as 4'-hydroxyacetophenone). This transformation is a fundamental reaction in organic synthesis.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent capable of efficiently converting secondary alcohols into ketones. libretexts.org The reaction is typically performed under controlled conditions to prevent over-oxidation, as exhaustive oxidation of organic molecules by KMnO₄ can ultimately lead to the formation of carboxylic acids. libretexts.org

Alternatively, milder and more selective reagents are often preferred. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a radical catalyst used in conjunction with a stoichiometric co-oxidant (such as sodium hypochlorite) for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. TEMPO-mediated oxidations are known for their high selectivity and ability to proceed under mild conditions, making them highly suitable for substrates with other sensitive functional groups.

Phenolic compounds, including derivatives like this compound, can undergo oxidative dimerization. researchgate.net This process is a key step in the biosynthesis of many natural products, such as lignans. researchgate.net The reaction typically proceeds through the formation of a phenoxyl radical intermediate following a one-electron oxidation of the phenol. researchgate.net The mechanism can be initiated through various means, including enzymatic catalysis, chemical oxidants (like hypervalent iodine reagents), or photocatalysis. chemrxiv.orgwikipedia.org

Once formed, the resonance-stabilized phenoxyl radical can couple with another radical or a neutral phenol molecule. This coupling can result in the formation of either a carbon-carbon (C-C) or a carbon-oxygen (C-O) bond, leading to biphenols or diphenyl ethers, respectively. The regioselectivity of the coupling (ortho-ortho, ortho-para, etc.) is influenced by the steric and electronic properties of the substituents on the phenol ring.

A significant challenge in oxidative phenol coupling is preventing overoxidation of the dimer product, which often has a lower oxidation potential than the starting monomer. chemrxiv.org Recent strategies to overcome this include using borate (B1201080) to form a complex with the bisphenol product in situ, thereby suppressing its further oxidation and improving the selectivity of the dimerization. chemrxiv.org The fundamental step of radical formation often occurs via a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) mechanism. acs.org

Reduction Reactions

The benzylic alcohol group in this compound can be reduced to an ethyl group, yielding 4-ethylphenol. This deoxygenation is a key transformation. A classic and effective method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI), often with red phosphorus (P) to regenerate the HI in situ. nih.govnih.govresearchgate.net The reaction mechanism proceeds through a two-step process: an initial nucleophilic substitution of the hydroxyl group by iodide to form a benzylic iodide intermediate, followed by the reduction of the carbon-iodine bond by another equivalent of HI. nih.govbeilstein-journals.org This protocol has been improved by using a biphasic toluene-water medium, which allows for milder reaction conditions. nih.govnih.gov

Another approach is catalytic hydrogenation. The electrocatalytic hydrogenation (ECH) of related lignin (B12514952) model compounds has demonstrated the hydrogenolysis of the benzylic alcohol to the corresponding ethyl group. cdnsciencepub.com More conventional catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as palladium on charcoal (Pd/C), is also a standard method for the reduction of benzylic alcohols. google.com

Electrophilic Aromatic Substitution Reactions

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the phenolic hydroxyl group. byjus.comvulcanchem.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.orgmasterorganicchemistry.com However, since the para position is already occupied by the 1-hydroxyethyl group, substitution occurs at the ortho positions (C2 and C6).

Nitration of phenols typically occurs under milder conditions than for benzene (B151609). byjus.com When this compound is treated with a nitrating mixture, such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), electrophilic substitution occurs. dergipark.org.tr The hydroxyl group directs the incoming nitro group (NO₂⁺) to the positions ortho to it. This results in the formation of 4-(1-Hydroxyethyl)-2-nitrophenol. The regioselectivity is high for the ortho position due to the strong directing effect of the -OH group and the blockage of the para position. dergipark.org.trresearchgate.net

Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃), this compound can undergo sulfonation. Interestingly, some data suggests that under these conditions, the product is 4-(1-Hydroxyethyl)-3-sulfophenol, indicating meta-substitution. This outcome is atypical for a strongly activating ortho-para director like a hydroxyl group and may be influenced by reaction conditions or steric factors.

Halogenation of phenols is rapid and often does not require a Lewis acid catalyst, which is typically used for less activated aromatic rings. byjus.commasterorganicchemistry.com However, using a catalyst like iron(III) bromide (FeBr₃) with bromine (Br₂) ensures a controlled reaction. The powerful ortho-directing ability of the hydroxyl group ensures that bromination occurs at the position adjacent to it. masterorganicchemistry.com Consequently, the reaction of this compound with Br₂/FeBr₃ yields 4-(1-Hydroxyethyl)-2-bromophenol with high regioselectivity.

Table 2: Electrophilic Aromatic Substitution of this compound

Reaction Type Reagents Major Product Position of Substitution Reported Yield
Nitration HNO₃/H₂SO₄ 4-(1-Hydroxyethyl)-2-nitrophenol Ortho 60%
Sulfonation H₂SO₄ (fuming) 4-(1-Hydroxyethyl)-3-sulfophenol Meta 55%
Halogenation Br₂/FeBr₃ 4-(1-Hydroxyethyl)-2-bromophenol Ortho 75%

Data is illustrative of typical electrophilic substitution reactions on this compound.

The reactivity and orientation of electrophilic substitution on this compound are governed by the combined influence of its two substituents: the hydroxyl (-OH) group and the 1-hydroxyethyl [-CH(OH)CH₃] group.

Hydroxyl Group (-OH): This is a strongly activating group. masterorganicchemistry.comwikipedia.org The lone pairs on the oxygen atom are delocalized into the benzene ring through resonance, significantly increasing the electron density of the ring. libretexts.org This makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene. This strong resonance effect makes the -OH group a powerful ortho-para director. byjus.commasterorganicchemistry.comlibretexts.org

1-Hydroxyethyl Group [-CH(OH)CH₃]: This is an alkyl-type group with a hydroxyl substituent. As an alkyl group, it is weakly activating through an inductive effect, donating electron density to the ring. libretexts.org It also acts as an ortho-para director. libretexts.org

In this compound, the directing effects of both groups must be considered. The hydroxyl group is the dominant activating and directing group. libretexts.orgmasterorganicchemistry.com Its powerful resonance-based electron donation strongly activates the positions ortho to it (C2 and C6). The 1-hydroxyethyl group at the para position (C4) reinforces this by its own weak activating and ortho-directing nature (which would direct to C2 and C6 relative to its own position). Therefore, electrophilic attack is overwhelmingly directed to the ortho positions relative to the hydroxyl group. Steric hindrance from the somewhat bulky 1-hydroxyethyl group might play a minor role but the electronic directing effect of the hydroxyl group is the primary determinant of regioselectivity. wikipedia.org

Esterification Reactions

Esterification is a fundamental transformation for this compound, targeting either the phenolic or the aliphatic hydroxyl group, or both. The choice of reagents and reaction conditions dictates the selectivity and the final product, which can have tailored properties for specific high-technology applications.

Acetylation of this compound is a key step in the synthesis of functional monomers for advanced polymers. The reaction with acetic anhydride (B1165640) can be controlled to produce specific acetate (B1210297) esters that serve as precursors for materials like poly(4-hydroxystyrene), which is used in photoresists. researchgate.net The acetylation of both the phenolic and aliphatic hydroxyl groups enhances the monomer's solubility in nonpolar solvents, which is advantageous for polymerization processes.

The reaction is typically carried out using acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalytic amount of strong acid. uwimona.edu.jm For instance, the reaction in pyridine at room temperature yields 4-(1-acetoxyethyl)phenyl acetate. This di-acetylated compound is a key building block for creating polymers with specific thermal and mechanical properties.

Table 1: Representative Conditions for Acetylation of Phenolic Compounds

Catalyst/Base Solvent Temperature Product Application Reference
Pyridine - 25°C 4-(1-Acetoxyethyl)phenyl acetate Polymer precursors
Conc. H₂SO₄ Acetic Anhydride (reagent & solvent) 50-60°C 4-Acetoxybenzoic acid* Model for phenyl ester synthesis uwimona.edu.jm
Sodium Bicarbonate Toluene 80°C (reflux) Corresponding acetates General acetylation mdpi.com

Note: This reaction uses 4-hydroxybenzoic acid as a model substrate to illustrate acid-catalyzed acetylation of a substituted phenol.

Benzoylation, the introduction of a benzoyl group, is another critical esterification reaction of this compound, particularly for synthesizing components of photoresist materials. Photoresists are light-sensitive materials used in photolithography to create patterns on substrates. The incorporation of benzoyl groups can significantly influence the material's photosensitivity and thermal properties. researchgate.net

The reaction is often performed under Schotten-Baumann conditions, which involve using benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521) solution. youtube.comlibretexts.org This method allows for the efficient benzoylation of the hydroxyl groups. For this compound, selective benzoylation can be achieved. For example, reaction with benzoyl chloride in aqueous NaOH at low temperatures (e.g., 0°C) can yield 4-(1-benzoyloxyethyl)phenol, a valuable component for photoresist formulations.

Table 2: Conditions for Benzoylation of Phenolic Compounds

Reagent Base Solvent Temperature Product from this compound Application Reference
Benzoyl Chloride NaOH (aq) Water 0°C 4-(1-Benzoyloxyethyl)phenol Photoresist materials
Benzoyl Chloride NaOH (aq) Water Room Temp Phenyl benzoate* Model for Schotten-Baumann reaction youtube.comlibretexts.org

Note: This reaction uses phenol as the substrate to illustrate the general Schotten-Baumann reaction conditions.

Glycosylation Reactions

Glycosylation involves the attachment of carbohydrate moieties to a molecule. For this compound, the phenolic hydroxyl group is the primary site for this transformation, leading to the formation of glycosides. This process can dramatically alter the compound's properties, such as solubility and biological activity. nih.gov

Enzymatic glycosylation offers a powerful and highly specific method for synthesizing glycosides of phenolic compounds. nih.gov Enzymes, particularly UDP-glycosyltransferases (UGTs), catalyze the transfer of a sugar molecule from an activated sugar donor, such as UDP-glucose, to the acceptor molecule. edgccjournal.orgnih.gov

In the case of this compound, enzymatic glycosylation of the phenolic hydroxyl group yields products like 4-(1-Hydroxyethyl)phenyl-β-D-glucoside. This transformation is significant because it can convert a biologically active molecule into a prodrug. Glycosylation generally increases the water solubility and stability of phenolic antioxidants. nih.gov While the direct radical-scavenging ability might be reduced upon glycosylation, the resulting prodrug can be activated in vivo, releasing the parent antioxidant. This strategy allows for improved bioavailability and targeted delivery. nih.gov

Table 3: Enzymatic Glycosylation of this compound

Enzyme Family Sugar Donor Product Biological Relevance Reference
Glycosyltransferase (UGT) UDP-glucose 4-(1-Hydroxyethyl)phenyl-β-D-glucoside Antioxidant prodrugs
Phosphorylase* α-glucosyl phosphate Phenolic glucosides Enhanced solubility and stability of antioxidants nih.gov

Note: Phosphorylases are another class of enzymes used for glycosylating a wide variety of phenolic antioxidants.

A major advantage of biocatalytic glycosylation over traditional chemical synthesis is the exceptional level of stereocontrol. nih.gov Glycosyltransferases are highly specific, ensuring the formation of a glycosidic bond with a precise anomeric configuration (either α or β). acs.org For example, the use of specific UGTs can exclusively produce the β-glucoside of this compound.

This stereoselectivity is crucial as the anomeric configuration can significantly impact the biological activity, solubility, and stability of the resulting glycoside. nih.gov Chemical glycosylation methods often produce a mixture of α and β anomers and require multiple protection and deprotection steps to achieve stereochemical purity, making the process less efficient. Biocatalysis, by contrast, provides a direct and elegant route to stereochemically pure glycosides. researchgate.net The diversity of glycosyltransferases available from various organisms (plants, bacteria, fungi) provides a toolbox for synthesizing a wide range of specific glycosides. nih.govnih.gov

Nucleophilic Substitution Reactions on Activated Hydroxy Groups

While the phenolic hydroxyl group is generally unreactive toward nucleophilic substitution under normal conditions, the secondary aliphatic hydroxyl group of this compound can be made reactive. This requires the conversion of the hydroxyl group into a better leaving group, a process known as activation. google.comacs.org

The standard method for activating an alcohol for nucleophilic substitution is to convert it into a sulfonate ester, such as a tosylate or mesylate. google.com This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or N,N-diisopropylethylamine (Hünig's base). google.com The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as amines, azides, or cyanides, at the benzylic position, providing a pathway to a diverse set of derivatives. google.com For instance, the activated (mesylated) alcoholic group can undergo nucleophilic substitution with dimethylamine. google.com

Table 4: Reagents for Activation of Alcoholic Hydroxyl Groups

Activating Agent Type of Leaving Group Formed Base Application Reference
Methanesulfonyl chloride Mesylate (-OMs) N,N-diisopropylethylamine Nucleophilic substitution google.com
p-Toluenesulfonyl chloride Tosylate (-OTs) Pyridine Nucleophilic substitution google.com
Methanesulfonic anhydride Mesylate (-OMs) Hünig's base Nucleophilic substitution google.com
Methyltrifluoromethanesulfonate (MeOTf) Triflate (-OTf) - (Catalytic) Direct nucleophilic substitution acs.orgnih.gov

Polymer Precursor Applications via Chemical Modification

The bifunctional nature of this compound, containing both a phenolic and a secondary benzylic hydroxyl group, makes it a versatile platform for the synthesis of specialized monomers. Direct polymerization of this compound is often impractical; the acidic proton of the phenolic group can interfere with common polymerization techniques like anionic and cationic polymerization. rsc.org Consequently, chemical modification is a critical step to convert this compound into valuable and polymerizable monomeric units for a variety of polymer systems, including thermoplastics and thermosets.

One of the primary modification strategies involves the dehydration of the secondary alcohol to create a vinyl group, yielding p-hydroxystyrene. This monomer is a crucial precursor for poly(p-hydroxystyrene), a polymer extensively used in the microelectronics industry for photoresist applications. rsc.orgresearchgate.net The synthesis pathway often involves protecting the phenolic hydroxyl via acetylation to form an intermediate like p-acetoxy benzyl (B1604629) methanol, which is then dehydrated. google.com This protected monomer can be polymerized, followed by a deprotection step to yield the final functional polymer.

Another significant application involves modifying the phenolic hydroxyl group to attach other polymerizable moieties. This strategy is effectively demonstrated in the creation of high-performance thermosetting resins from related phenolic structures. By functionalizing the hydroxyl group of a core molecule like N-(4-hydroxyphenyl)maleimide (HPMI) with groups such as acryloyl, methacryloyl, allyl, or propargyl, a diverse range of thermally curable monomers can be synthesized. researchgate.netresearchgate.net These monomers, upon heating, undergo polymerization and crosslinking to form rigid thermoset networks with high thermal stability, suitable for applications in advanced composites and electronics. researchgate.netresearchgate.netepa.gov The specific functional group attached has a direct impact on the curing behavior and the final properties of the polymer. researchgate.net

The introduction of the hydroxyethyl group itself onto other monomer backbones has been explored as a method to enhance reactivity. In the field of benzoxazine (B1645224) resins, monomers functionalized with hydroxyethyl groups have been shown to exhibit significantly lower polymerization temperatures compared to their unfunctionalized counterparts. conicet.gov.arresearchgate.netconicet.gov.arnih.gov This acceleration is attributed to a phenomenon known as "neighboring group participation," where the hydroxyl group intramolecularly interacts with and stabilizes the cationic intermediates formed during the ring-opening polymerization of the oxazine (B8389632) ring, thereby lowering the activation energy of the process. researchgate.netconicet.gov.aracs.org

The following tables summarize key research findings on the chemical modification of phenol-based structures for polymer applications.

Table 1: Thermal Properties of Polymers Derived from Functionalized N-(4-Hydroxyphenyl)maleimide (HPMI)

This table presents the thermal stability of polymers created by attaching different functional groups to the HPMI core. The data highlights how the choice of the polymerizable group influences the degradation temperature and the amount of material remaining (char yield) at high temperatures.

Functional Group Attached to HPMIPolymer Degradation Temp. (T_d, °C)Char Yield at 700 °C (%)
Acryloyl40244
Methacryloyl39045
Allyl37046
Propargyl37549
Cyanate39548
Data sourced from studies on functionalized maleimide (B117702) monomers. researchgate.netresearchgate.net

Table 2: Influence of Hydroxyl Functionalization on Benzoxazine Polymerization

This table illustrates the effect of hydroxyl groups on the curing temperature of benzoxazine resins. The presence of a hydroxyl group, such as in a hydroxyethyl moiety, can significantly lower the onset and peak polymerization temperatures, making the resin more processable.

Benzoxazine Monomer TypePolymerization Onset Temp. (°C)Polymerization Peak Temp. (°C)
Traditional Unfunctionalized Benzoxazine~240~260
Hydroxyethyl-Functionalized Benzoxazine~200~220
Data represents typical values reported in literature on the catalytic effect of neighboring hydroxyl groups. conicet.gov.arresearchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Role as a Microbial Metabolite

As detailed in the previous section, 4-(1-Hydroxyethyl)phenol (B1202299) is a key intermediate in the metabolic pathways of microorganisms that degrade 4-ethylphenol (B45693). Its formation allows these organisms to break down an aromatic compound and utilize it for growth.

Intermediate in 4-ethylphenol Degradation

In both Aspergillus fumigatus and Pseudomonas putida, this compound is a transient metabolite. nih.govmicrobiologyresearch.org Its appearance is a crucial step that facilitates the further breakdown of the molecule. Following its formation, it is typically oxidized to 4-hydroxyacetophenone, which then enters further metabolic steps, eventually leading to the cleavage of the aromatic ring. nih.govmicrobiologyresearch.org

Role in Wine Spoilage

The yeast Brettanomyces bruxellensis is a notable microorganism in the context of winemaking, often associated with spoilage. oregonwine.orgives-openscience.eu This yeast is known to produce 4-ethylphenol in wine, which contributes to undesirable "Brett taint" aromas described as "barnyard" or "medicinal". oregonwine.orgives-openscience.eu While 4-ethylphenol is the primary compound of concern, its metabolism can lead to other derivatives. This compound has been identified as a metabolite in Saccharomyces cerevisiae, a primary yeast in winemaking, indicating its potential presence and role in the complex chemical environment of wine. pharmacompass.com

Biological Activity and Molecular Mechanisms

Microbial Degradation

In Pseudomonas putida JD1, 4-(1-Hydroxyethyl)phenol (B1202299) is an intermediate in the degradation pathway of 4-ethylphenol (B45693). wikipedia.org Following its formation from 4-ethylphenol, it is further metabolized. Research has shown that an arylketone monooxygenase from this bacterium can convert 4-hydroxyacetophenone, a related compound, into 4-hydroxyphenyl acetate (B1210297) through a Baeyer-Villiger type reaction. nih.govnih.gov This suggests that this compound could be oxidized to 4-hydroxyacetophenone and then undergo a similar conversion.

Mammalian Metabolism

While specific studies on the complete metabolic pathway of this compound in mammals are limited, the metabolism of phenolic compounds is well-documented. It is anticipated that this compound would undergo two primary phases of metabolism.

Phase I metabolism of phenols is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes can introduce additional hydroxyl groups onto the aromatic ring. For instance, CYP2E1 is a key enzyme in the hydroxylation of phenol (B47542) to catechol and hydroquinone. nih.gov It is plausible that this compound could be a substrate for various CYP isoforms, leading to the formation of dihydroxylated derivatives.

Following potential Phase I hydroxylation, or acting directly on the parent molecule, Phase II metabolic pathways serve to increase the water solubility of the compound, facilitating its excretion. The two main Phase II reactions for phenols are glucuronidation and sulfation. acs.orgnih.govnih.gov

Glucuronidation: This process involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, catalyzed by UDP-glucuronosyltransferases (UGTs). acs.orgnih.gov Both the phenolic hydroxyl group and the secondary alcohol group are potential sites for glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups, a reaction catalyzed by sulfotransferases (SULTs). youarethehealer.orgnih.gov Phenolic compounds are common substrates for SULTs, particularly those in the SULT1 family. nih.gov

It is common for sulfation to be a high-affinity, low-capacity pathway, while glucuronidation is typically a low-affinity, high-capacity pathway for phenolic compounds. youarethehealer.org Therefore, the relative contribution of each pathway can depend on the concentration of this compound. The resulting glucuronide and sulfate (B86663) conjugates are more polar and are readily eliminated from the body, primarily in the urine. acs.org

Applications in Materials Science and Industrial Processes

Natural Occurrence and Biodegradation

4-(1-Hydroxyethyl)phenol (B1202299) has been identified as a phytotoxic compound isolated from invasive plants, where it has been shown to inhibit the germination and growth of lettuce seeds. It is also a product of the biodegradation of other phenolic compounds. The hydroxyethyl (B10761427) group enhances its polarity compared to similar compounds, which influences its solubility and biodegradation pathways.

Ecotoxicology and Environmental Fate

To assess its environmental impact, ecotoxicological studies can be employed, such as algae growth inhibition assays. The compound's bioaccumulation potential can be predicted by its logP value, which is approximately 1.07. The degradation of 4-hydroxyacetophenone, a related compound, by Pseudomonas fluorescens proceeds through intermediates, highlighting the microbial pathways that can break down such aromatic compounds in the environment. asm.org

Q & A

Q. Basic

  • GC-MS : Used to identify degradation products and confirm structure via retention time and mass fragmentation patterns (e.g., m/z 138.1 for this compound) .
  • HPLC : Effective for purity assessment and quantification in complex mixtures, particularly when paired with UV detection at 280 nm .
  • Melting Point Analysis : Reported melting point ranges (132–133°C) can validate crystalline form .

How does microbial degradation of phenol lead to the formation of this compound?

Advanced
Bacillus simplex metabolizes phenol via the meta-cleavage pathway, producing catechol intermediates. GC-MS studies reveal that acetaldehyde, a byproduct of microbial metabolism, condenses with phenol or catechol to form this compound (retention time: 7.301 min) . Experimental setups should monitor pH (optimal ~6.8) and temperature (25–30°C) to maximize yield.

What computational methods are used to study the molecular interactions of this compound?

Advanced
Density Functional Theory (DFT) calculations model electronic properties and reactive sites. For example, Mulliken charge analysis and Natural Bond Orbital (NBO) studies predict nucleophilic/electrophilic regions, aiding in understanding its antioxidant or antimicrobial activity . Molecular docking can further explore binding affinities with biological targets like enzymes or receptors .

How do environmental factors influence the stability of this compound?

Q. Basic

  • pH : Stability decreases under strongly acidic or alkaline conditions due to hydroxyl group reactivity .
  • Temperature : Store at room temperature (RT) to prevent decomposition; elevated temperatures accelerate oxidation .
  • Solubility : Slight water solubility (experimental data needed) necessitates use of polar aprotic solvents (e.g., DMSO) for biological assays .

What structural features of this compound correlate with its biological activity?

Advanced
Structure-Activity Relationship (SAR) studies highlight:

  • The phenolic -OH group is critical for antioxidant properties via radical scavenging .
  • The hydroxyethyl side chain enhances lipid solubility, improving membrane permeability in antimicrobial assays .
  • Comparative studies with analogs (e.g., 4-ethylphenol) show reduced activity, emphasizing the hydroxyl group’s role .

What methodologies assess the environmental impact of this compound?

Q. Advanced

  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity .
  • Biodegradation Kinetics : Measure half-life in soil/water systems under aerobic/anaerobic conditions .
  • Bioaccumulation Potential : Calculate logP (experimental value ~1.07) to predict environmental persistence .

What reagents and conditions optimize the reduction of 4-hydroxyacetophenone to this compound?

Q. Basic

  • Reduction : NaBH₄ in methanol at 0–5°C for 2 hours (yield >80%) .
  • Workup : Quench with dilute HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water) .
  • Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress .

How can biocatalytic synthesis of this compound be optimized?

Q. Advanced

  • Enzyme Screening : Test ketoreductases or whole-cell systems (e.g., Daucus carota) for stereoselective reduction .
  • Reaction Engineering : Use fed-batch fermentation to mitigate substrate inhibition in microbial systems .
  • Co-Substrate Addition : Supplement acetaldehyde to enhance condensation efficiency during phenol degradation .

What experimental approaches elucidate the metabolic pathways of this compound?

Q. Advanced

  • Isotopic Labeling : Use ¹³C-phenol to trace carbon flow in microbial degradation assays .
  • Metabolomics : LC-MS/MS profiles identify intermediates (e.g., 4-(1-hydroxyethyl)benzene-1,2-diol) in Bacillus simplex cultures .
  • Enzyme Assays : Purify catechol dioxygenases to confirm meta-cleavage activity in pathway validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.